2-Methylquinazolin-4-amine
Overview
Description
2-Methylquinazolin-4-amine is a heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which 2-methylquinazolin-4-amine belongs, are known to interact with various biological targets due to their diverse range of biological properties .
Mode of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific interactions of this compound with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways due to their diverse range of biological properties . The effects of this compound on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The molecular weight of this compound is 15919 , which is within the optimal range for drug-like molecules, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-Methylquinazolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in microbial resistance mechanisms, making it a potential candidate for antimicrobial drug development . The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical landscape within cells .
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, it can inhibit biofilm formation and reduce virulence factors, thereby compromising the pathogenicity of bacteria like Pseudomonas aeruginosa . In mammalian cells, it may affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, its interaction with the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa inhibits biofilm formation and reduces virulence . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of microbial growth and biofilm formation, highlighting its potential as a long-term antimicrobial agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits, emphasizing the need for careful dosage optimization.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter metabolite levels by modulating the activity of key enzymes such as cytochrome P450 . This interaction can lead to changes in the synthesis and degradation of various biomolecules, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and binding to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus or mitochondria can influence gene expression and energy metabolism, respectively. Understanding the subcellular distribution of the compound is essential for elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazolin-4-amine typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These intermediates are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which have diverse biological activities .
Scientific Research Applications
2-Methylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Quinazoline: A parent compound with similar structural features but without the methyl and amine groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position instead of an amine.
2-Methylquinazolin-4-one: Similar to 2-Methylquinazolin-4-amine but with a carbonyl group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFODHJZPSTPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506773 | |
Record name | 2-Methylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-46-8 | |
Record name | 2-Methylquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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